![molecular formula C8H12N2O2 B15211310 [3,3'-Bipyrrolidine]-5,5'-dione CAS No. 114601-41-1](/img/structure/B15211310.png)
[3,3'-Bipyrrolidine]-5,5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3’-Bipyrrolidine]-5,5’-dione is an organic compound characterized by its unique structure, which consists of two pyrrolidine rings connected by a dione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyrrolidine]-5,5’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrolidine derivatives with oxidizing agents to form the dione structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of [3,3’-Bipyrrolidine]-5,5’-dione may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: [3,3’-Bipyrrolidine]-5,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to other derivatives with different properties.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[3,3’-Bipyrrolidine]-5,5’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [3,3’-Bipyrrolidine]-5,5’-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,2’-Bipyrrolidine: Another bipyrrolidine derivative with different functional groups.
4,4’-Bipyrrolidine: Similar structure but with variations in the position of the dione group.
Uniqueness: [3,3’-Bipyrrolidine]-5,5’-dione is unique due to its specific dione functional group and the position of the pyrrolidine rings. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
114601-41-1 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-(5-oxopyrrolidin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c11-7-1-5(3-9-7)6-2-8(12)10-4-6/h5-6H,1-4H2,(H,9,11)(H,10,12) |
Clave InChI |
UZDUDQBSVXFKME-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




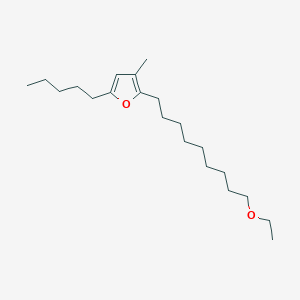
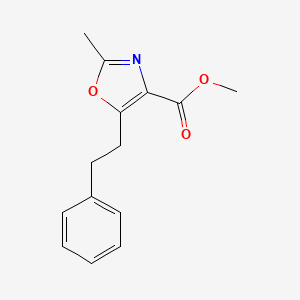

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
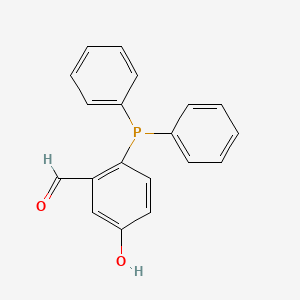
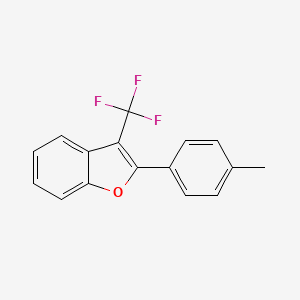
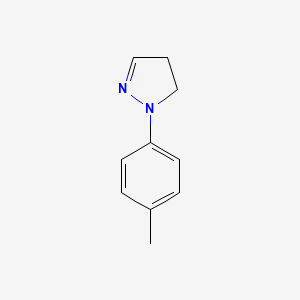

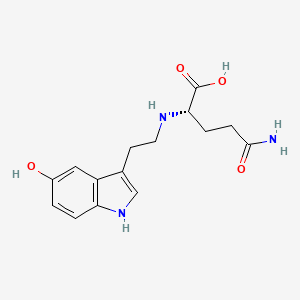

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
